

# The Pharmacological Profile of SR12418: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

SR12418 is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). Developed as a successor to the proof-of-concept compound SR9009, SR12418 exhibits a superior pharmacological profile, including improved plasma exposure and greater potency.[1][2][3] The REV-ERB nuclear receptors are critical components of the core circadian clock machinery, functioning as transcriptional repressors that link circadian rhythms with metabolic and inflammatory pathways.[2][4][5] SR12418 enhances the natural repressive function of these receptors, making it a valuable chemical probe to investigate the therapeutic potential of targeting REV-ERB in various pathologies, particularly TH17 cell-mediated autoimmune diseases.[1][4][6]

## **Mechanism of Action**

**SR12418** functions by binding to the ligand-binding domain of REV-ERBα and REV-ERBβ.[1][3] Unlike activating nuclear receptors, REV-ERBs lack the canonical activation function-2 (AF-2) domain required to recruit coactivators.[4] Instead, they constitutively repress gene expression by recruiting corepressor complexes. The endogenous ligand for REV-ERBs is heme.[4][7]

The binding of an agonist like **SR12418** stabilizes a conformation of the receptor that enhances the recruitment of the nuclear receptor corepressor (NCoR) and histone deacetylase 3 (HDAC3) complex.[4] This complex is then targeted to REV-ERB response elements in the



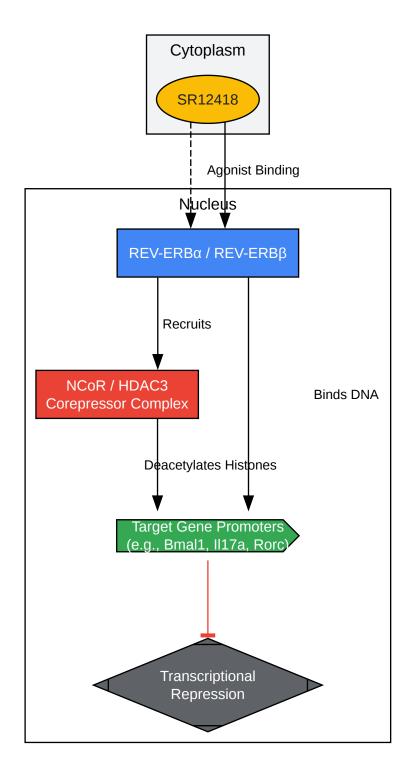




promoter regions of target genes, leading to histone deacetylation, chromatin condensation, and transcriptional silencing.[4]

Key targets of REV-ERB-mediated repression include core clock genes like Bmal1 and genes critical for T helper 17 (TH17) cell differentiation and function, such as II17a and Rorc (which encodes the transcription factor RORyt).[1][3] By enhancing the repression of these genes, SR12418 effectively suppresses the pro-inflammatory TH17 phenotype.[1]







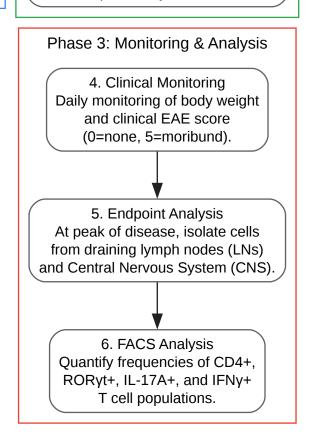


Immunization
 C57BL/6 mice immunized with
 MOG35-55 peptide in
 Complete Freund's Adjuvant (CFA).

2. Pertussis Toxin Administer Pertussis Toxin on days 0 and 2 to facilitate CNS immune cell entry.

#### Phase 2: Treatment

3. Drug Administration Begin daily treatment (b.i.d.) with SR12418 (50 mg/kg, i.p.) or Vehicle (10% DMSO, 10% Tween 80, 80% H2O) from day of immunization.



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